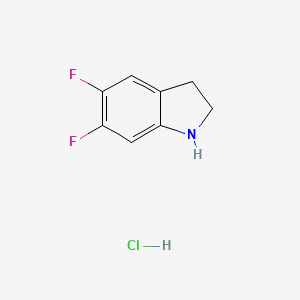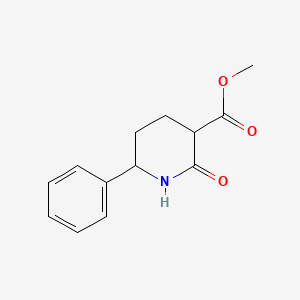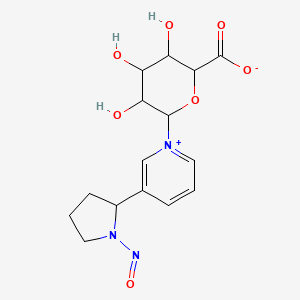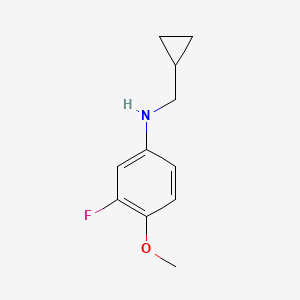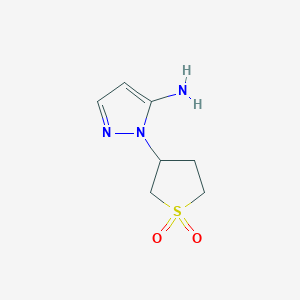![molecular formula C30H35F2N5O7 B12316489 N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B12316489.png)
N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is a synthetic compound known for its significant applications in the field of antibiotics. It is structurally related to Linezolid, a well-known antibiotic used to treat serious infections caused by gram-positive bacteria .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide involves several steps:
Starting Material: The synthesis begins with methyl 3-fluoro-4-morpholinophenyl carbamate.
Reaction with R-epichlorohydrin: This intermediate is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one.
Formation of Isoindole Derivative: The product is then reacted with potassium phthalimide in a polar solvent to give (S)-2-[3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione.
Final Conversion: This intermediate is subsequently converted to the final compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves fewer steps and avoids the formation of sensitive intermediates, making it more cost-effective and scalable .
化学反応の分析
Types of Reactions
N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce amine derivatives .
科学的研究の応用
N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various oxazolidinone derivatives.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its use in treating infections caused by gram-positive bacteria.
Industry: Used in the production of antibiotics and other pharmaceutical compounds.
作用機序
The compound exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
類似化合物との比較
Similar Compounds
Linezolid: A well-known antibiotic with a similar structure and mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a similar mechanism of action.
Uniqueness
N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide is unique due to its specific structural modifications, which may confer enhanced antibacterial activity and reduced resistance compared to other similar compounds .
特性
分子式 |
C30H35F2N5O7 |
|---|---|
分子量 |
615.6 g/mol |
IUPAC名 |
N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C30H35F2N5O7/c1-20(38)35(16-23-18-36(29(39)43-23)21-2-4-27(25(31)14-21)33-6-10-41-11-7-33)17-24-19-37(30(40)44-24)22-3-5-28(26(32)15-22)34-8-12-42-13-9-34/h2-5,14-15,23-24H,6-13,16-19H2,1H3 |
InChIキー |
KZYMHNDGSFJVMU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)CC4CN(C(=O)O4)C5=CC(=C(C=C5)N6CCOCC6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



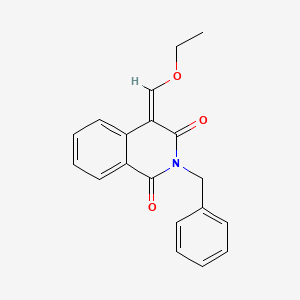

![{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B12316419.png)
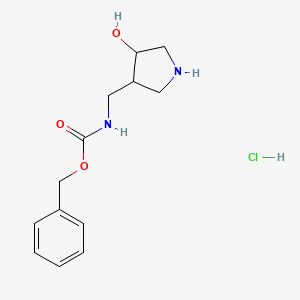



![tert-butyl N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12316445.png)
